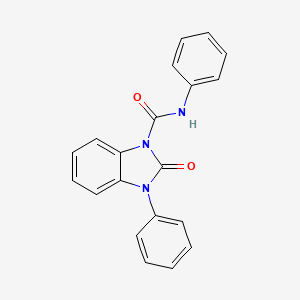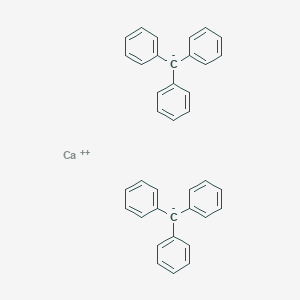
Calcium bis(triphenylmethanide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium bis(triphenylmethanide) is an organometallic compound that features a calcium ion coordinated by two triphenylmethanide anions. This compound is of interest due to its unique structure and reactivity, making it a valuable subject of study in the field of organometallic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Calcium bis(triphenylmethanide) can be synthesized through the reaction of calcium metal with triphenylmethane in the presence of a suitable solvent such as dimethoxyethane (DME). The reaction typically involves the formation of a calcium-triphenylmethanide complex, which is highly sensitive to air and moisture .
Industrial Production Methods
While there is limited information on the large-scale industrial production of calcium bis(triphenylmethanide), the synthesis generally follows similar principles as laboratory-scale preparation, with careful control of reaction conditions to ensure the purity and stability of the product.
Analyse Des Réactions Chimiques
Types of Reactions
Calcium bis(triphenylmethanide) undergoes various types of chemical reactions, including:
Oxidation: Reacts with oxygen to form calcium oxide and triphenylmethanol.
Reduction: Can be reduced by strong reducing agents to form calcium metal and triphenylmethane.
Substitution: Participates in substitution reactions where the triphenylmethanide anions are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with calcium bis(triphenylmethanide) include oxygen, hydrogen, and various halogens. The reactions are typically carried out under inert atmosphere conditions to prevent unwanted side reactions with moisture or air .
Major Products Formed
The major products formed from reactions involving calcium bis(triphenylmethanide) include calcium oxide, triphenylmethanol, and substituted calcium complexes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Calcium bis(triphenylmethanide) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis, particularly in the formation of carbon-carbon bonds.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of biologically active compounds.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of calcium bis(triphenylmethanide) involves the coordination of the calcium ion with the triphenylmethanide anions, which facilitates various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in electron transfer processes. The molecular targets and pathways involved in its reactions are primarily determined by the nature of the ligands and the specific reaction environment .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to calcium bis(triphenylmethanide) include other organometallic calcium complexes such as calcium bis(trimethylsilylamide) and calcium bis(phenylmethanide).
Uniqueness
Calcium bis(triphenylmethanide) is unique due to its specific coordination environment and the presence of triphenylmethanide ligands, which impart distinct reactivity and stability characteristics. Compared to other calcium organometallic compounds, it offers unique opportunities for studying the effects of bulky ligands on calcium coordination chemistry and reactivity .
Propriétés
Numéro CAS |
47807-09-0 |
|---|---|
Formule moléculaire |
C38H30Ca |
Poids moléculaire |
526.7 g/mol |
Nom IUPAC |
calcium;diphenylmethylbenzene |
InChI |
InChI=1S/2C19H15.Ca/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;/h2*1-15H;/q2*-1;+2 |
Clé InChI |
MJGQOHCAUZKHCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[C-](C2=CC=CC=C2)C3=CC=CC=C3.[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


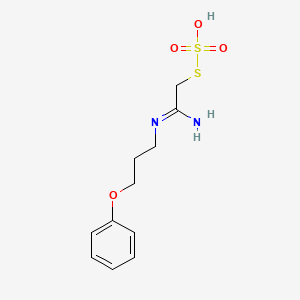



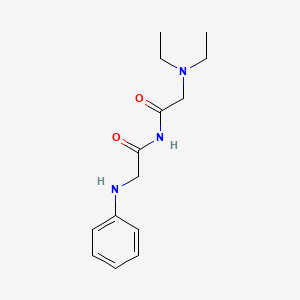
![2-Propenenitrile, 2-nitro-3-[1-(phenylmethyl)-1H-indol-3-yl]-](/img/structure/B14659285.png)
![12-Methylbenzo[c]acridin-7(12H)-one](/img/structure/B14659293.png)



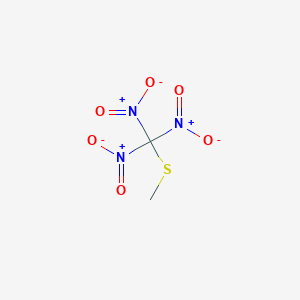

![2-{[2-(Pyridin-2-yl)ethyl]amino}ethane-1-thiol](/img/structure/B14659357.png)
